molecular formula C10H5Cl2N3 B11873207 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile

Cat. No.: B11873207
M. Wt: 238.07 g/mol
InChI Key: GNCNYAVKIVUSMD-UHFFFAOYSA-N
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Description

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is a synthetic quinazoline derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. This specific compound serves as a versatile chemical building block. The presence of reactive chloro groups at the 4 and 6 positions of the quinazoline ring and the nitrile functional group on the acetonitrile moiety make it a suitable intermediate for further chemical modifications and the synthesis of more complex molecules for biological evaluation . Compounds based on the quinazoline core have demonstrated significant research value in oncology. They have been investigated as potential anticancer agents through various mechanisms, including the inhibition of kinase activity, induction of apoptosis, and modulation of immunological targets such as VEGF, NF-κB, and TNF-α . Furthermore, quinazolinone derivatives have shown promise in infectious disease research, displaying potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound align with pharmacophoric characteristics associated with these biological activities, making it a compound of interest for developing new therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

2-(4,6-dichloroquinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)10(12)15-9(14-8)3-4-13/h1-2,5H,3H2

InChI Key

GNCNYAVKIVUSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)CC#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloroquinazoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinazoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines. For instance, derivatives of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile have been evaluated for their cytotoxic effects against various cancer types, demonstrating significant activity.
    • A study reported that certain derivatives raised caspase-8 levels significantly, indicating their potential in inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Research indicates that this compound exhibits antibacterial activity against several bacterial strains. For example, it demonstrated inhibition zones of up to 17 mm against Proteus mirabilis .
    • The hydrophobic nature of the compound facilitates penetration through bacterial membranes, enhancing its efficacy as an antibacterial agent .
  • Neuroprotective Effects :
    • Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's. Certain derivatives have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown .

Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound serves as an intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows for nucleophilic substitution reactions at the chlorine sites .
    • The compound can also participate in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing diverse structures .
  • Regioselective Substitution :
    • The unique substitution pattern of the quinazoline ring allows for regioselective nucleophilic aromatic substitution reactions, facilitating the synthesis of various derivatives with tailored biological activities .

Case Studies

  • Anticancer Evaluation :
    • A specific derivative was tested against HepG-2 cells and showed a VEGF level reduction compared to controls, suggesting potential use in cancer therapy .
  • Antimicrobial Testing :
    • In vitro studies revealed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent against infections .
  • Neuroprotective Research :
    • Studies demonstrated that certain derivatives inhibited cholinesterase enzymes significantly, proposing their use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in DNA replication and repair .

Comparison with Similar Compounds

Quinazoline-Based Analogues

  • 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS: 491876-95-0)
    • Structure : Features a 7-chloro substitution and a 4-oxo-3,4-dihydroquinazoline core.
    • Molecular Weight : 219.63 g/mol (C₁₀H₆ClN₃O).
    • Key Differences : The absence of a 6-chloro substituent and the presence of a 4-oxo group reduce electron withdrawal compared to the target compound. This structural variation may alter solubility and biological activity, particularly in kinase inhibition .

Thiazole-Based Analogues

  • 4-(2,4-Dichlorophenyl)-thiazol-2-yl-acetonitrile Structure: Thiazole ring substituted with a 2,4-dichlorophenyl group and an acetonitrile side chain. Molecular Weight: Not explicitly reported, but estimated ~250–260 g/mol. Key Differences: The thiazole core introduces sulfur into the heterocycle, enhancing π-stacking interactions.
  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetonitrile
    • Molecular Formula : C₁₁H₇ClN₂S.
    • LogP : 3.53, indicating higher lipophilicity than quinazoline derivatives.
    • Applications : Thiazole nitriles are often explored as agrochemicals or antitumor agents due to their stability and bioactivity .

Imidazole-Based Analogues

  • 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile
    • Structure : Imidazole ring with 4,5-dichloro substitution and a nitrile side chain.
    • Key Differences : The imidazole core’s smaller size and dual nitrogen atoms enable strong hydrogen bonding. The dichloro substitution may confer antimicrobial properties, as seen in similar imidazole derivatives .

Coumarin and Phenyl Derivatives

  • 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile
    • Structure : Coumarin core with a phenyl group at position 4 and an acetonitrile-linked ether.
    • Key Differences : The coumarin system’s oxygen-rich structure enhances fluorescence properties, making it suitable for optical applications. The absence of chlorine reduces electrophilicity compared to the target compound .
  • 2-(2,4-Dichlorophenyl)acetonitrile Structure: Simple phenyl ring with dichloro substitution and a nitrile group. The lack of a fused heterocycle limits its conformational rigidity and target specificity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP Key Applications
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile Quinazoline 4,6-Cl; 2-CN ~252.08* ~2.5† Kinase inhibitors, antitumor
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Dihydroquinazoline 7-Cl; 4-oxo; 2-CN 219.63 1.8‡ Pharmaceutical intermediates
4-(2,4-Dichlorophenyl)-thiazol-2-yl-acetonitrile Thiazole 2,4-Cl-Ph; 2-CN ~255.0 3.2 Agrochemicals
2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile Imidazole 4,5-Cl; 1-CN 190.03 1.5 Antimicrobial agents
2-(2,4-Dichlorophenyl)acetonitrile Phenyl 2,4-Cl; 1-CN 190.03 2.1 COX-2 inhibition

*Estimated based on molecular formula C₁₀H₅Cl₂N₃.
†Predicted using ChemDraw.
‡Calculated from PubChem data.

Research Findings and Trends

  • Synthetic Routes: The target compound may be synthesized via cyclization of dichlorinated precursors, analogous to methods for 2-cyanoindoles (e.g., ZnCl₂-mediated rearrangements) .
  • Electronic Properties: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile reveal non-planar structures and HOMO-LUMO gaps influenced by substituents. Similar DFT analyses for the quinazoline derivative could predict reactivity at the nitrile and chloro positions .
  • Crystallography : SHELX programs are widely used for refining such structures, highlighting the importance of precise stereochemical data .
  • Biological Activity : Thiazole and imidazole analogues show higher LogP values, suggesting better membrane penetration, while quinazoline derivatives may excel in target-specific interactions due to their rigid fused rings .

Biological Activity

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. The unique structure of this compound, featuring dichloro substitutions and an acetonitrile group, enhances its potential as a lead compound in drug development. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and case analyses.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The dichloro substitutions enhance interactions with biological targets involved in cancer progression. Several studies have documented its efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Disruption of cell cycle progression

In vitro studies have shown that the compound can inhibit tumor growth by inducing apoptosis and disrupting cell cycle regulation. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in viable cell counts in MCF-7 cells after 48 hours of exposure.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLEffective against Gram-negative bacteria

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines:

  • Cytokine Reduction : Decreased levels of IL-6 and TNF-alpha were observed in treated macrophage cultures.
  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, which are crucial for inflammation regulation.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. Mice treated with this compound showed a reduction in tumor size compared to control groups receiving no treatment or placebo. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .

Q & A

Q. What are the recommended synthetic routes for 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Quinazoline Core Formation : Start with 4,6-dichloroquinazoline, and introduce the acetonitrile group via a nucleophilic substitution reaction using cyanoethylating agents (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (80–100°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 quinazoline:chloroacetonitrile) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor by TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Expect a singlet for the nitrile carbon (~110–120 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm for quinazoline). The absence of NH or OH peaks confirms substitution .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (aromatic C=C).
  • MS : Molecular ion peak at m/z ≈ 252 (C₁₀H₅Cl₂N₃), with fragmentation patterns indicating loss of Cl (e.g., [M-Cl]⁺) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software be optimized for such structures?

  • Methodological Answer :
  • Challenges : Heavy atoms (Cl) cause absorption errors, while the planar quinazoline ring may lead to twinning.
  • SHELX Optimization : Use SHELXL for anisotropic displacement parameters (ADPs) for Cl atoms. Apply TWIN/BASF commands for twinned data and refine hydrogen atoms geometrically. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How do electronic effects of the 4,6-dichloro substituents on the quinazoline ring influence the reactivity of the acetonitrile group in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 4,6-Cl groups reduce electron density on the quinazoline ring, increasing electrophilicity of the adjacent acetonitrile group.
  • Reactivity : Enhanced susceptibility to nucleophilic attack (e.g., by amines or thiols). Kinetic studies (UV-Vis or NMR monitoring) show faster reaction rates in polar aprotic solvents (e.g., DMSO) compared to non-polar solvents .

Q. When encountering contradictory biological activity data for this compound across studies, what methodological factors should be scrutinized?

  • Methodological Answer :
  • Purity : Verify by HPLC (>98%) to exclude impurities (e.g., unreacted quinazoline).
  • Assay Conditions : Check solvent (DMSO vs. water), concentration (µM vs. mM), and cell lines (HeLa vs. HEK293).
  • Structural Confirmation : Re-analyze by X-ray crystallography to rule out polymorphism or stereochemical anomalies .

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